(R)-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the difluoromethyl group, potentially leading to the formation of hydrazine derivatives or fluorinated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable tool in drug discovery.
Medicine
In medicine, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, among others.
Industry
In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or ion channels, modulating their activity. The difluoromethyl group may enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Trifluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
- 1-(1-(Chloromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
- 1-(1-(Methyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride may offer unique advantages such as improved metabolic stability, enhanced binding affinity, and specific biological activity. The presence of the difluoromethyl group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C6H10ClF2N3 |
---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
(1R)-1-[1-(difluoromethyl)pyrazol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-4(9)5-2-3-11(10-5)6(7)8;/h2-4,6H,9H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
FEARLRRMWTYSSH-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=NN(C=C1)C(F)F)N.Cl |
Canonical SMILES |
CC(C1=NN(C=C1)C(F)F)N.Cl |
Origin of Product |
United States |
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